3-(1-propyl-1H-pyrazol-5-yl)propanoic acid
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Overview
Description
3-(1-propyl-1H-pyrazol-5-yl)propanoic acid is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-propyl-1H-pyrazol-5-yl)propanoic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-propylhydrazine with a suitable diketone or ketoester, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like ethanol or methanol .
Industrial Production Methods: Industrial production of pyrazole derivatives, including this compound, often involves large-scale batch or continuous flow processes. These methods utilize similar reaction conditions as laboratory synthesis but are optimized for higher yields and purity. Catalysts and advanced purification techniques such as crystallization and chromatography are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(1-propyl-1H-pyrazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated pyrazole derivatives.
Scientific Research Applications
3-(1-propyl-1H-pyrazol-5-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-(1-propyl-1H-pyrazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . The exact pathways and molecular targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Pyrazole: The parent compound with a simple pyrazole ring.
3,5-Dimethylpyrazole: A derivative with methyl groups at positions 3 and 5.
Indole-3-propionic acid: A structurally similar compound with an indole ring instead of a pyrazole ring.
Uniqueness: 3-(1-propyl-1H-pyrazol-5-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group and the propanoic acid moiety enhances its lipophilicity and potential interactions with biological targets .
Properties
IUPAC Name |
3-(2-propylpyrazol-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-2-7-11-8(5-6-10-11)3-4-9(12)13/h5-6H,2-4,7H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBSUFGRXGEGSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC=N1)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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